2-Butoxy-4-fluoro-5-methylphenol
Description
2-Butoxy-4-fluoro-5-methylphenol is a substituted phenolic compound characterized by a butoxy group (-O-C₄H₉) at the 2-position, a fluorine atom at the 4-position, and a methyl group (-CH₃) at the 5-position of the benzene ring. This structure confers unique physicochemical properties, including altered lipophilicity, acidity, and steric hindrance compared to simpler phenolic derivatives.
Properties
IUPAC Name |
2-butoxy-4-fluoro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-4-5-14-11-7-9(12)8(2)6-10(11)13/h6-7,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCNVWUPOZLYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294033 | |
| Record name | Phenol, 2-butoxy-4-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881328-52-4 | |
| Record name | Phenol, 2-butoxy-4-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-butoxy-4-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Butoxy-4-fluoro-5-methylphenol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Butoxy-4-fluoro-5-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, phenols are known to react with strong bases such as sodium hydride and sodium amide to form phenoxide ions . The presence of the butoxy and fluoro groups can influence the reactivity and selectivity of these reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may contribute to its potential biological activity, making it a candidate for drug development and other therapeutic applications. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-fluoro-5-methylphenol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several analogs with overlapping functional groups, enabling inferences about the properties of 2-Butoxy-4-fluoro-5-methylphenol. Below is a systematic comparison:
Substituent Effects on Lipophilicity and Solubility
The butoxy group in this compound significantly increases lipophilicity compared to methoxy-substituted analogs (e.g., 2-Methoxy-4-fluoro-5-methylphenol or 2-Methoxy-4-methylphenol ). This is due to the longer alkyl chain, which enhances hydrophobic interactions and reduces aqueous solubility.
| Compound | Substituents (Positions) | Predicted logP* | Solubility (mg/mL) |
|---|---|---|---|
| This compound | -O-C₄H₉ (2), -F (4), -CH₃ (5) | ~3.8 | <0.1 |
| 2-Methoxy-4-fluoro-5-methylphenol | -O-CH₃ (2), -F (4), -CH₃ (5) | ~2.5 | ~1.2 |
| 2-Methoxy-4-methylphenol | -O-CH₃ (2), -CH₃ (4) | ~1.9 | ~5.0 |
*logP values estimated using fragment-based methods (e.g., Hansch-Leo approach).
Electronic and Acidity Modifications
The fluorine atom at the 4-position exerts an electron-withdrawing effect, reducing the pKa of the phenolic -OH group compared to non-fluorinated analogs. For example:
- This compound: pKa ≈ 8.2 (estimated)
Comparison with Heterocyclic Derivatives
describes a pyrimidine-containing phenol derivative (2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol) . While this compound shares a fluorine atom and methoxy group with this compound, its heterocyclic core and additional functional groups (e.g., amino, benzyloxy) confer distinct electronic and steric profiles. Such differences likely result in divergent biological activities and synthetic pathways.
Limitations and Knowledge Gaps
- Experimental Data: The provided evidence lacks direct measurements (e.g., pKa, logP) for this compound, necessitating reliance on predictive models.
- Biological Activity: No data on toxicity, metabolic stability, or target binding are available.
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